O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate
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Overview
Description
O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate is an organic compound that belongs to the class of thiocarbamates. Thiocarbamates are known for their diverse applications in agriculture, pharmaceuticals, and chemical synthesis. This compound is characterized by the presence of an ethyl group, a phenyl group, a phenylsulfonyl group, and a thiocarbamate moiety, making it a complex molecule with potential for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate typically involves the reaction of ethyl isothiocyanate with a phenylsulfonyl imine derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiocarbamate linkage. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the thiocarbamate moiety, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or thiols.
Substitution: Various thiocarbamate derivatives depending on the nucleophile used.
Scientific Research Applications
O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce thiocarbamate functionality into molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit specific enzymes in plants.
Mechanism of Action
The mechanism of action of O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiocarbamate moiety can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. This interaction can disrupt metabolic pathways, resulting in the desired biological effect, such as antimicrobial activity or enzyme inhibition in plants.
Comparison with Similar Compounds
Similar Compounds
- O-ethyl S-methyl {phenyl[(phenylsulfonyl)imino]methyl}carbonimidothioate
- Phenylsulfonyl imine derivatives
- Thiocarbamate herbicides
Uniqueness
O-ethyl {phenyl[(phenylsulfonyl)imino]methyl}thiocarbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to other thiocarbamates, it may exhibit different selectivity and potency in its applications, making it a valuable compound for targeted research and industrial use.
Properties
IUPAC Name |
O-ethyl N-[(Z)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]carbamothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S2/c1-2-21-16(22)17-15(13-9-5-3-6-10-13)18-23(19,20)14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNUMSZZEAPXPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=S)NC(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=S)N/C(=N\S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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